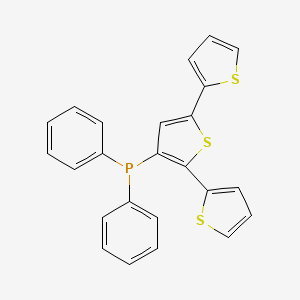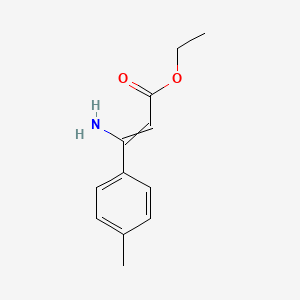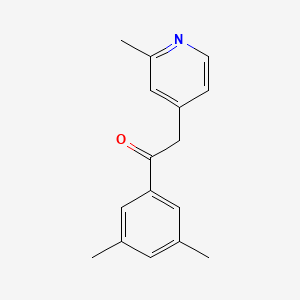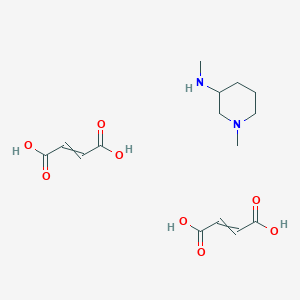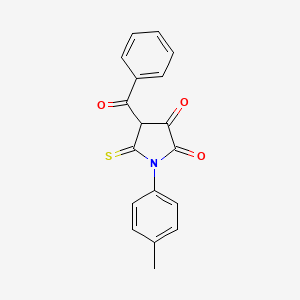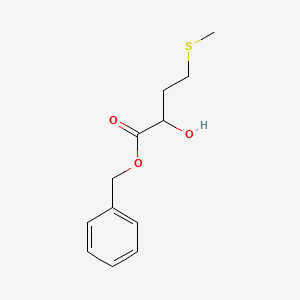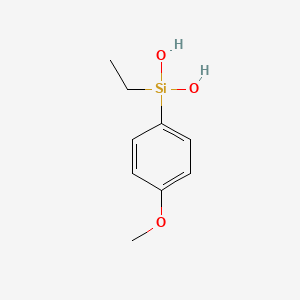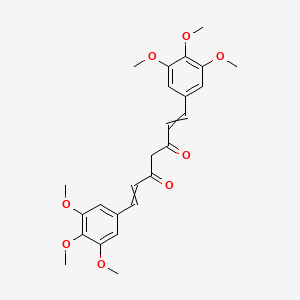![molecular formula C18H21N3O2 B12568675 1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one CAS No. 478612-73-6](/img/structure/B12568675.png)
1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one is a synthetic organic compound known for its vibrant color and applications in various fields. It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used as a dye due to its intense coloration properties.
Métodos De Preparación
The synthesis of 1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound containing an electron-donating group, such as an ethyl(2-hydroxyethyl)amino group, to form the azo compound.
Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The reaction conditions typically include maintaining low temperatures during diazotization and using acidic or basic media to facilitate the coupling reaction.
Análisis De Reacciones Químicas
1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of 1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, affecting their function. The pathways involved include binding to enzymes and altering their activity, which can lead to changes in cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one include other azo dyes such as Disperse Red 1 and Acid Orange 7. These compounds share the azo group but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct coloration and reactivity.
Propiedades
Número CAS |
478612-73-6 |
|---|---|
Fórmula molecular |
C18H21N3O2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-[4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C18H21N3O2/c1-3-21(12-13-22)18-10-8-17(9-11-18)20-19-16-6-4-15(5-7-16)14(2)23/h4-11,22H,3,12-13H2,1-2H3 |
Clave InChI |
BEUOCVFDJOBCPP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


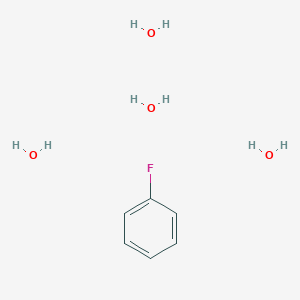
![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)
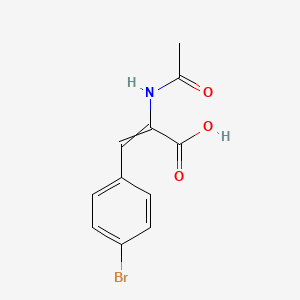
![Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B12568613.png)
